molecular formula C8H8N2O2 B564938 Methyl 4-(prop-1-yn-1-yl)-1H-pyrazole-3-carboxylate CAS No. 108038-99-9

Methyl 4-(prop-1-yn-1-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B564938
CAS No.: 108038-99-9
M. Wt: 164.164
InChI Key: NWAQSPOKRXMONT-UHFFFAOYSA-N
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Description

Methyl 4-(prop-1-yn-1-yl)-1H-pyrazole-3-carboxylate is an organic compound with a unique structure that includes a pyrazole ring substituted with a propynyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(prop-1-yn-1-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-(1-propyn-1-yl)-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Methyl 4-(prop-1-yn-1-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism by which Methyl 4-(prop-1-yn-1-yl)-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The molecular targets and pathways involved are subjects of ongoing research, particularly in the context of its potential pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1-propen-1-yl)-1H-pyrazole-3-carboxylate
  • Methyl 4-(1-butyn-1-yl)-1H-pyrazole-3-carboxylate
  • Methyl 4-(1-propyn-1-yl)-1H-imidazole-3-carboxylate

Uniqueness

Methyl 4-(prop-1-yn-1-yl)-1H-pyrazole-3-carboxylate is unique due to the presence of the propynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

108038-99-9

Molecular Formula

C8H8N2O2

Molecular Weight

164.164

IUPAC Name

methyl 4-prop-1-ynyl-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C8H8N2O2/c1-3-4-6-5-9-10-7(6)8(11)12-2/h5H,1-2H3,(H,9,10)

InChI Key

NWAQSPOKRXMONT-UHFFFAOYSA-N

SMILES

CC#CC1=C(NN=C1)C(=O)OC

Synonyms

Pyrazole-3-carboxylic acid, 4-(1-propynyl)-, methyl ester (6CI)

Origin of Product

United States

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